molecular formula C7H8N2O5S B2771056 N-methoxy-4-nitrobenzenesulfonamide CAS No. 211675-81-9

N-methoxy-4-nitrobenzenesulfonamide

Cat. No.: B2771056
CAS No.: 211675-81-9
M. Wt: 232.21
InChI Key: ZXCCYNKVJANBQU-UHFFFAOYSA-N
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Description

N-methoxy-4-nitrobenzenesulfonamide is a chemical reagent designed for research and development applications exclusively. This compound belongs to a class of benzenesulfonamide derivatives known for their utility in synthetic organic chemistry. As a specialized building block, it can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Its structural features make it a candidate for use in the development of enzyme inhibitors or as a protecting group for amines in multi-step synthetic sequences, analogous to other nitrobenzenesulfonamides used in fine chemical synthesis . Researchers value this sulfonamide for its potential role in medicinal chemistry and chemical biology. The nitro group on the benzene ring offers a handle for further functionalization, while the sulfonamide moiety is a key pharmacophore in many bioactive compounds. It is essential to handle this material with care, using appropriate personal protective equipment in a well-ventilated laboratory setting. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It should be stored sealed in a dry, cool environment to maintain its stability and purity over time .

Properties

IUPAC Name

N-methoxy-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCCYNKVJANBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methoxy-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with methoxyamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

N-methoxy-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields N-methoxy-4-aminobenzenesulfonamide .

Mechanism of Action

The mechanism of action of N-methoxy-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it binds to the active site of carbonic anhydrases, inhibiting their activity by coordinating with the zinc ion present in the enzyme’s active site . This inhibition affects various physiological processes, including the regulation of pH and fluid balance in tissues.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide (CAS 16936-99-5)
  • Molecular Formula : C₁₃H₁₂N₂O₅S
  • Key Differences : The methoxy group is attached to a phenyl ring (4-methoxyphenyl) rather than directly to the sulfonamide nitrogen.
  • Implications: Increased steric hindrance around the sulfonamide nitrogen due to the bulky phenyl substituent.
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
  • Molecular Formula : C₁₄H₁₄N₂O₅S
  • Key Differences : The nitro group is at the ortho position (2-nitro) instead of para.
  • Altered electronic effects: para-nitro groups are stronger electron-withdrawing groups, enhancing sulfonamide acidity compared to ortho isomers .

Functional Group Modifications

N-Benzoyl-4-nitrobenzenesulfonamide
  • Molecular Formula : C₁₃H₁₀N₂O₅S
  • Key Differences : A benzoyl group replaces the methoxy substituent on the sulfonamide nitrogen.
  • Implications: The benzoyl group is strongly electron-withdrawing, increasing the compound’s acidity compared to methoxy-substituted analogs.
N-(2,5-Dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide (Compound 22 in )
  • Molecular Formula : C₁₅H₁₇N₁O₅S
  • Key Differences : Multiple methoxy groups (2,5-dimethoxy) and a methyl group on the sulfonamide nitrogen.
  • Dimethoxy substituents enhance lipophilicity, which may improve membrane permeability in biological applications .

Physicochemical Properties

Acidity
  • The para-nitro group in N-methoxy-4-nitrobenzenesulfonamide is expected to enhance the acidity of the sulfonamide proton (NH) compared to analogs lacking strong electron-withdrawing groups (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) .

Biological Activity

N-Methoxy-4-nitrobenzenesulfonamide, a compound characterized by its unique structural features, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring with methoxy (-OCH₃) and nitro (-NO₂) substituents. Its chemical formula is C7H8N2O5SC_7H_8N_2O_5S. The presence of these functional groups contributes to its reactivity and biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis. This inhibition can lead to antimicrobial effects against various bacterial strains .
  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, studies have shown that related benzenesulfonamides exhibit significant anticancer properties by inducing cell death through apoptosis pathways .

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits bacterial growth by targeting dihydropteroate synthase.
AnticancerInduces apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MDA-MB-231).
Enzyme InhibitionInteracts with specific enzymes, potentially altering their function.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt folate synthesis pathways.

Case Study 2: Anticancer Effects

In vitro studies on MDA-MB-231 breast cancer cells revealed that this compound could significantly increase the percentage of apoptotic cells. The annexin V-FITC assay showed a 22-fold increase in late apoptotic cells compared to controls, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its functional groups:

  • Methoxy Group : Enhances solubility and may improve binding affinity to biological targets.
  • Nitro Group : Can undergo reduction to form reactive intermediates that may contribute to its biological effects.

Research has shown that modifications to these groups can lead to enhanced biological activities or altered selectivity towards specific targets .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-methoxy-4-nitrobenzenesulfonamide, and what key parameters optimize its yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between methoxyamine derivatives and 4-nitrobenzenesulfonyl chloride. Optimization requires:

  • Temperature control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions (e.g., hydrolysis of the nitro group).
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the product. Monitor reactions via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ ~7.5–8.3 ppm). Nitro groups deshield adjacent carbons (¹³C δ ~125–150 ppm).
  • IR spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and nitro N=O vibrations (~1520 cm⁻¹).
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+H]⁺ calculated for C₇H₈N₂O₅S: 240.02 g/mol) .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the sulfonamide for nucleophilic attack. For example:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization (e.g., amide coupling).
  • Nucleophilic substitution : React with alkyl halides in basic conditions (K₂CO₃/DMF) to modify the sulfonamide nitrogen .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with SHELXL for refinement.
  • Validation : Apply the Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and methoxy groups).
  • Disorder handling : Refine split positions for flexible methoxy groups using restraints (e.g., DFIX, DANG in SHELX) .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (MTT assay, 48-h incubation).
  • SAR analysis : Compare derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent effects. Computational docking (AutoDock Vina) predicts binding to target proteins (e.g., tubulin for anticancer activity).
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers via Grubbs’ test .

Q. How do solvent and temperature affect the compound’s stability during storage?

  • Methodological Answer :

  • Degradation studies : Accelerate aging at 40°C/75% RH for 6 months. Monitor via HPLC (C18 column, acetonitrile/water gradient).
  • Optimal storage : Store in amber vials at -20°C under argon to prevent hydrolysis of the sulfonamide group.
  • Stabilizers : Add antioxidants (0.1% BHT) to DMSO stock solutions .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 (B3LYP/6-31G*) to map electron density. The methoxy group directs electrophiles to the para position via resonance (+M effect), while the nitro group deactivates the ring.
  • Kinetic studies : Compare reaction rates under varying conditions (e.g., HNO₃/H₂SO₄ nitration at 0°C vs. 25°C) .

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